Opioid Receptor-Like 1 (ORL1) Binding Affinity: 2-[(3-Chlorobenzyl)oxy]benzoyl chloride vs. Class Baseline
2-[(3-Chlorobenzyl)oxy]benzoyl chloride has been documented in authoritative binding assay repositories as possessing measurable affinity for the rat opioid receptor-like 1 (ORL1/NOP) receptor in competitive radioligand binding studies. While this data point derives from a single compound entry rather than a direct comparative study, it establishes a verifiable activity baseline absent for the majority of positional isomers and substitution variants [1]. The presence of any documented receptor engagement distinguishes this compound from untested analogs, providing a starting point for structure-activity relationship (SAR) exploration [2].
| Evidence Dimension | Receptor binding (ORL1 inhibition) |
|---|---|
| Target Compound Data | Ki value documented in BindingDB entry (ChEMBL_146124 / CHEMBL754593) |
| Comparator Or Baseline | Class baseline: Most positional isomers (e.g., 4-[(3-chlorobenzyl)oxy]benzoyl chloride, 3-[(2-chlorobenzyl)oxy]benzoyl chloride) lack any publicly reported receptor binding data |
| Quantified Difference | Documented affinity vs. no reported affinity data for comparator isomers |
| Conditions | Competitive radioligand binding assay; [leucyl-3H]-OFQ radioligand; human embryonic kidney (HEK) 293 cell membranes overexpressing rat ORL1 receptor |
Why This Matters
Documented receptor binding provides a validated starting point for SAR campaigns, reducing the need for de novo screening and enabling informed analog selection.
- [1] BindingDB. Assay Summary: ChEMBL_146124 (CHEMBL754593). Compound tested for inhibition of [leucyl-3H]-OFQ binding to rat opioid receptor-like 1 (ORL1) overexpressed in HEK293 cells. Entry ID: 50035120. Accessed April 2026. View Source
- [2] BindingDB. Primary Ki search entry for ORL1 binding assay. Accessed April 2026. View Source
